2,3,5,6-Tetramethylpiperazine

Description

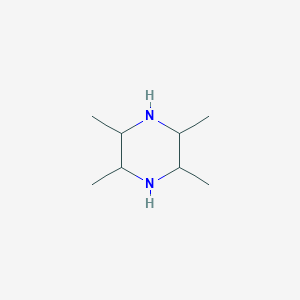

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2,3,5,6-tetramethylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-5-6(2)10-8(4)7(3)9-5/h5-10H,1-4H3 |

InChI Key |

ICGDKKACLISIAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC(C(N1)C)C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5,6 Tetramethylpiperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, offering unparalleled information on the connectivity and spatial arrangement of atoms. For 2,3,5,6-tetramethylpiperazine (B6250904) and its derivatives, various NMR methods are employed to unravel their complex structures.

Proton (¹H) NMR Analysis for Isomeric and Stereochemical Assignment

Proton NMR (¹H NMR) is instrumental in distinguishing between the various isomers and stereoisomers of this compound derivatives. The chemical shifts, coupling constants, and signal multiplicities provide a detailed fingerprint of the proton environment within the molecule. hw.ac.ukmagritek.com

This compound dihydrochlorides: Research has shown that the ¹H NMR spectra of the five isomeric this compound dihydrochlorides, when analyzed in an aqueous solution, can be used to assign their stereochemistry. researchgate.netrsc.org Four of these isomers exhibit complex spectra that can be analyzed as X₃AA′X′₃ nuclear magnetic systems, allowing for detailed deductions about their isomeric forms. researchgate.netrsc.org

1,4-dinitroso-2,3,5,6-tetramethylpiperazines: For the five isomers of 1,4-dinitroso-2,3,5,6-tetramethylpiperazine, ¹H NMR is crucial in determining their predominant conformations. researchgate.netresearchgate.net By measuring proton chemical shifts and proton-proton coupling constants, it has been established that three of the isomers exist as a mixture of forms with both cisoid and transoid orientations of the two nitroso groups. researchgate.netresearchgate.net The remaining two isomers are found to exist almost exclusively in the transoid form. researchgate.netresearchgate.net Furthermore, an NMR study of the 1-methyl-4-nitroso derivative of the γ isomer was used to establish the configurations of the γ and δ isomers of this compound. researchgate.net

The presence of diastereotopic protons, often found in chiral molecules or in specific chemical environments of achiral molecules, can lead to distinct chemical shifts for protons within the same CH₂ group, providing further stereochemical insights. masterorganicchemistry.com

Interactive Table: Predicted ¹H NMR Data for Isomers of this compound Derivatives

| Compound/Isomer | Key Proton Signals | Predicted Multiplicity | Notes |

| cis-2,3,5,6-tetramethylpiperazine | Methyl Protons | Doublet | Protons on adjacent carbons cause splitting. |

| Ring Protons | Multiplet | Complex splitting due to coupling with multiple protons. | |

| trans-2,3,5,6-tetramethylpiperazine | Methyl Protons | Doublet | Different chemical shift compared to the cis isomer. |

| Ring Protons | Multiplet | Different splitting pattern compared to the cis isomer. | |

| 1,4-dinitroso-2,3,5,6-tetramethylpiperazine (transoid γ isomer) | Methyl Protons | Varies | Chemical shifts influenced by the nitroso group orientation. |

| Ring Protons | Varies | Conformation affects coupling constants. |

Carbon-13 (¹³C) NMR Investigations and Relaxation Studies

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in While less sensitive than ¹H NMR, it is highly valuable for determining the number of non-equivalent carbons and their chemical environments. bhu.ac.inlibretexts.org

For this compound, ¹³C NMR studies have been conducted to investigate its molecular dynamics. d-nb.info The relaxation rates of ¹³C nuclei are noted to be substantially larger for this compound compared to smaller molecules, which is consistent with its higher viscosity. d-nb.info The ¹³C NMR spectrum of tetramethylpiperazine shows distinct signals for the methyl and ring carbons, which can be distinguished through techniques like spin echo measurements. d-nb.info

Quantitative ¹³C NMR, often using inverse-gated decoupling, can provide information on the relative amounts of different carbon types within a sample. srce.hr

Interactive Table: Representative ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift (δ) Range (ppm) |

| Aliphatic C-C | 10-40 |

| C-N | 30-60 |

| C-O | 50-70 |

| Alkyne C≡C | 70-80 |

| Alkene/Aromatic C=C | 110-150 |

| Carbonyl C=O (Ketone) | 205-220 |

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques are essential for a deeper understanding of the conformational preferences of complex molecules like the derivatives of this compound.

In the study of 1,4-dinitroso-2,3,5,6-tetramethylpiperazines, it has been proposed that the transoid γ and transoid ε isomers are likely to exist in twist-boat conformations. researchgate.net In contrast, the α isomer is suggested to adopt a chair conformation where all four methyl groups are in axial positions. researchgate.net The conformation of N,N'-dinitrosopiperazine itself has also been a subject of discussion in these studies. researchgate.net These conformational assignments are derived from detailed analysis of NMR parameters. researchgate.netresearchgate.net For instance, the stereochemistry of N,N-dinitrosopiperazine, a related compound, was studied using ¹H NMR, revealing the existence of cis and trans chair and boat conformers depending on the reaction conditions. researchgate.net

Multi-dimensional NMR for Comprehensive Structural Characterization

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules. mdpi.comipb.pt These methods reveal correlations between nuclei, providing definitive evidence for the connectivity of atoms within the molecular structure. mdpi.comipb.pt

While specific multi-dimensional NMR studies on this compound are not detailed in the provided context, the application of these techniques is a standard and crucial step in the thorough characterization of such complex heterocyclic compounds. nih.gov They are instrumental in confirming the assignments made from one-dimensional spectra and in elucidating the complete three-dimensional structure. mdpi.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule. smu.edunih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, creating a unique molecular fingerprint. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive method used to identify the functional groups within a molecule. biomedscidirect.com The FTIR spectrum of a compound reveals absorption bands corresponding to specific vibrational modes, such as stretching and bending of bonds like C-H, N-H, and C-N. researchgate.netlibretexts.org

For derivatives of this compound, FTIR can be used to confirm the presence of key functional groups. For example, in piperazine-1,4-diyldiphosphonate derivatives, FTIR is used alongside other techniques for characterization. researchgate.net In the analysis of N,N'-dinitrosopiperazine, characteristic IR absorption bands are observed for C-H, N=N, and C-N bonds. researchgate.net Similarly, for 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione, strong absorption bands for C=O and O-H stretching are key identifiers.

Interactive Table: Characteristic FTIR Absorption Frequencies for Functional Groups Relevant to this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| N-H Stretch (Amines) | 3300-3500 | Stretching |

| C-H Stretch (Alkanes) | 2850-3000 | Stretching |

| C=O Stretch (Amides/Ketones) | 1630-1750 | Stretching |

| N=O Stretch (Nitroso) | 1500-1600 | Stretching |

| C-N Stretch | 1000-1350 | Stretching |

| O-H Stretch (Alcohols) | 3200-3600 (broad) | Stretching |

Theoretical and Computational Chemistry Studies of 2,3,5,6 Tetramethylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular and electronic properties of chemical compounds. For 2,3,5,6-tetramethylpiperazine (B6250904), while specific extensive studies are not widely available in peer-reviewed literature, we can infer its properties based on well-established computational methodologies and studies on analogous piperazine (B1678402) derivatives. These calculations provide deep insights into the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and electronic structure of molecules. acs.org A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. jddtonline.inforesearchgate.netresearchgate.net For this compound, such calculations would predict the most stable three-dimensional arrangement of its atoms and provide data on bond lengths, bond angles, and dihedral angles.

The piperazine ring typically adopts a chair conformation to minimize steric strain. physchemres.orgphyschemres.org In this compound, the four methyl groups can be arranged in various cis/trans isomeric forms, each with multiple possible conformations (axial vs. equatorial). DFT calculations would be crucial in determining the relative energies of these isomers and their conformers. The most stable isomer would likely be the one that minimizes steric hindrance between the methyl groups, presumably with a maximum number of methyl groups in the more spacious equatorial positions.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. jddtonline.inforesearchgate.net

Interactive Data Table: Predicted Geometrical Parameters for a Chair Conformation of this compound (based on analogy with piperazine derivatives)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C | C | ~1.54 | |

| Bond Length (Å) | C | N | ~1.47 | |

| Bond Length (Å) | C | H | ~1.10 | |

| Bond Length (Å) | N | H | ~1.02 | |

| Bond Angle (°) | C | N | C | ~110 |

| Bond Angle (°) | N | C | C | ~111 |

| Bond Angle (°) | H | C | H | ~109 |

Note: The values in this table are representative and are based on computational studies of related piperazine derivatives. researchgate.netscispace.com Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for Spectroscopic Property Prediction and Validation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful for predicting spectroscopic properties. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, often used in conjunction with appropriate basis sets, can provide highly accurate predictions of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in experimental Fourier-transform infrared (FTIR) and Raman spectra. scispace.comnih.gov For this compound, these calculations would help in identifying the characteristic vibrational modes associated with the piperazine ring and the methyl group substitutions, such as C-H stretching, C-N stretching, and various bending and torsional modes.

Similarly, ab initio calculations of NMR shielding tensors can predict the ¹H and ¹³C chemical shifts. scispace.comacs.org These predictions are invaluable for interpreting experimental NMR spectra and can be particularly useful in distinguishing between different stereoisomers of this compound, as the chemical shifts would be sensitive to the spatial arrangement of the methyl groups. researchgate.netresearchgate.net

Interactive Data Table: Predicted Spectroscopic Data for this compound (based on analogy with piperazine derivatives)

| Spectrum | Predicted Wavenumber/Chemical Shift | Assignment |

| FTIR (cm⁻¹) | ~2950-2850 | C-H stretching (methyl and ring) |

| FTIR (cm⁻¹) | ~1450 | C-H bending |

| FTIR (cm⁻¹) | ~1100 | C-N stretching |

| ¹H NMR (ppm) | ~2.5-3.0 | Ring protons |

| ¹H NMR (ppm) | ~1.0-1.2 | Methyl protons |

| ¹³C NMR (ppm) | ~50-55 | Ring carbons |

| ¹³C NMR (ppm) | ~15-20 | Methyl carbons |

Note: These are approximate values based on spectroscopic data from related piperazine compounds. scispace.comacs.org Precise values would depend on the specific isomer and conformation.

Conformational Analysis using Computational Approaches

The biological activity and reactivity of a flexible molecule like this compound are intrinsically linked to its conformational preferences. nih.govresearchgate.net Computational conformational analysis is used to identify the stable conformers of a molecule and to determine the energy barriers for interconversion between them. lscollege.ac.in

For the piperazine ring, the primary conformations are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of angular and torsional strain. physchemres.org The introduction of four methyl groups at the 2, 3, 5, and 6 positions introduces several possible stereoisomers (e.g., cis, trans) and, for each isomer, multiple conformers depending on the axial or equatorial orientation of the methyl groups.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using DFT or other quantum mechanical methods, can map out the potential energy surface (PES) of the molecule. researchgate.netresearchgate.net This analysis reveals the relative energies of the different conformers. For this compound, it is expected that conformers with methyl groups in equatorial positions would be more stable than those with axial methyl groups due to reduced 1,3-diaxial interactions. lscollege.ac.in The energy difference between these conformers and the energy barriers for ring-flipping can be quantified.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. nih.govpurdue.edursc.org For this compound, these methods can identify the most likely sites for chemical reactions and elucidate the mechanisms of these reactions.

The reactivity of this compound is primarily associated with the lone pairs of electrons on the nitrogen atoms, making them nucleophilic centers and Brønsted-Lowry bases. Computational analysis of the electronic structure, such as the HOMO and LUMO distributions and the MEP map, can quantify this reactivity. jddtonline.infomdpi.com The HOMO is likely to be localized on the nitrogen atoms, indicating that these are the sites most susceptible to electrophilic attack. The MEP map would show regions of negative electrostatic potential around the nitrogens, further confirming their nucleophilic character.

Computational methods can also be used to model specific reaction pathways. chemrxiv.orgrsc.org For instance, the N-alkylation or N-acylation of this compound can be studied by calculating the transition state structures and activation energies for the reaction with various electrophiles. This would provide insights into the reaction kinetics and the feasibility of different synthetic routes. Furthermore, the role of the methyl substituents in influencing the reactivity, either through steric hindrance or electronic effects, can be systematically investigated. nih.gov

Reactivity and Chemical Transformations of 2,3,5,6 Tetramethylpiperazine

Nucleophilicity and Basicity Characterization of the Piperazine (B1678402) Nitrogen Atoms

The reactivity of 2,3,5,6-tetramethylpiperazine (B6250904) is fundamentally dictated by the two secondary amine nitrogen atoms within its heterocyclic core. Their chemical character is defined by two related but distinct properties: basicity and nucleophilicity. Basicity, a thermodynamic measure, quantifies the ability of the nitrogen lone pair to accept a proton, typically expressed by the pKa of its conjugate acid. Nucleophilicity, a kinetic measure, describes the rate at which the nitrogen attacks an electrophilic center.

For simple amines, factors that increase electron density on the nitrogen, such as the inductive effect of alkyl groups, generally increase basicity. However, the trend is not always straightforward in substituted piperazines. While the four methyl groups on the carbon framework of this compound are electron-donating, studies on simpler alkylated piperazines show that increasing alkyl substitution can lead to a decrease in basicity. taylorandfrancis.comuregina.ca This phenomenon is often attributed to factors like steric hindrance to solvation of the protonated form and subtle conformational changes in the ring. uregina.ca For instance, the sequential methylation of the nitrogen atoms in piperazine leads to a notable decrease in the primary pKa value. uregina.caresearchgate.net

| Compound | pKa1 | pKa2 |

|---|---|---|

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine | 9.18 | 4.78 |

| 2-Methylpiperazine | 9.63 | 5.15 |

| 1,4-Dimethylpiperazine | 8.16 | 3.93 |

Data sourced from references uregina.caresearchgate.netwikipedia.orgresearchgate.net. pKa values are for the conjugate acids at 298 K.

From a nucleophilicity standpoint, the four methyl groups create significant steric hindrance around the nitrogen atoms. This crowding is expected to impede the approach of electrophiles, thereby reducing the compound's reactivity in nucleophilic substitution reactions compared to the unsubstituted piperazine. The kinetic barrier imposed by the methyl groups likely makes this compound a substantially weaker nucleophile than its less-substituted counterparts.

Electrophilic and Nucleophilic Substitution Reactions on the Piperazine Ring

For a saturated heterocycle like this compound, substitution reactions predominantly involve the nucleophilic nitrogen atoms rather than the C-H bonds of the ring. Electrophilic substitution on the carbon skeleton is not a characteristic reaction pathway as the ring is not electron-rich. Therefore, the chemistry is dominated by N-substitution reactions where the piperazine acts as a nucleophile.

Common N-substitution reactions include:

N-Alkylation: The nitrogen atoms can react with alkyl halides or other alkylating agents to form mono- or di-N-alkylated derivatives. The reaction proceeds via a standard nucleophilic substitution mechanism. However, the rate of reaction is expected to be slower than that of piperazine due to the steric hindrance posed by the ring's methyl groups.

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields N-acyl derivatives. This transformation is also subject to steric effects, and forcing conditions may be required to overcome the reduced nucleophilicity of the hindered nitrogen atoms.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, results in the formation of N-sulfonamides.

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkylpiperazine |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acylpiperazine |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonylpiperazine |

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this compound involves both the formation of the saturated ring via reduction and its subsequent transformation through oxidation.

Reduction Chemistry The most direct synthesis of this compound involves the reduction of its aromatic precursor, 2,3,5,6-tetramethylpyrazine (B1682967). This transformation saturates the heterocyclic ring, converting the C=N double bonds into C-N single bonds and adding hydrogen atoms across the ring. This reduction can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂ with a platinum catalyst) or dissolving metal reductions.

Oxidation Chemistry The oxidation of this compound can proceed via several pathways, targeting either the nitrogen atoms or the adjacent carbon-hydrogen bonds.

Oxidation at Nitrogen: Reaction with mild oxidizing agents like bromamine-T has been shown to oxidize piperazine and its N-alkyl derivatives to the corresponding N-oxides. scirp.org

Oxidation at Carbon: More potent oxidizing agents can effect oxidation at the carbon atoms alpha to the nitrogen. Oxidation of various piperazine derivatives with mercury-EDTA has been reported to yield piperazine-2,3-diones, proceeding through reactive enediamine intermediates. nih.gov Furthermore, atmospheric oxidation initiated by hydroxyl radicals is known to proceed via hydrogen abstraction from the C-H sites of the piperazine ring. chemrxiv.org Direct C-H functionalization can also be achieved through photoredox catalysis, allowing for the formation of C-C bonds at the alpha-position. beilstein-journals.org

| Transformation | Reagent/Condition | Typical Product |

|---|---|---|

| Reduction | H₂ / Platinum Catalyst | This compound |

| Oxidation (at N) | Bromamine-T | N-Oxide derivative |

| Oxidation (at C) | Mercury-EDTA | Piperazine-dione derivative |

| Oxidation (at C) | Photoredox Catalysis / Radical Initiators | α-functionalized piperazine |

Stereoselective Reactions and Chiral Transformations Involving the Piperazine Core

The presence of four stereocenters (at carbons 2, 3, 5, and 6) means that this compound can exist as multiple stereoisomers. Spectroscopic studies have confirmed the existence of five isomeric forms. rsc.org The most significant of these are the cis and trans isomers, which have distinct symmetries and chemical properties.

The cis-isomer has the methyl groups on the same side of the piperazine ring (e.g., 2,3-cis and 5,6-cis). This configuration possesses a plane of symmetry and is therefore an achiral meso compound.

The trans-isomer has the methyl groups on opposite sides of the ring. This configuration lacks a plane of symmetry and is chiral, existing as a pair of enantiomers (dl-pair).

This inherent stereochemistry is central to the compound's role in chiral transformations. When the piperazine core is used as a reactant, the stereochemical outcome is directly linked to the starting isomer:

Reactions of the trans-isomer: As a chiral molecule, the trans-isomer can be used as a building block in asymmetric synthesis. For example, its reaction with a chiral, enantiopure reagent would be a diastereoselective process, leading to the formation of diastereomeric products in unequal amounts. If the enantiomers of the trans-isomer were resolved, they could serve as chiral ligands or auxiliaries.

Reactions of the cis-isomer: As an achiral meso compound, any reaction of the cis-isomer with an achiral reagent will result in an achiral or racemic product. Reaction with a chiral reagent could lead to the formation of diastereomers, but the starting material itself is not optically active.

The ability to control and utilize the distinct stereoisomers of this compound opens avenues for its application in the stereoselective synthesis of more complex molecules.

Coordination Chemistry of 2,3,5,6 Tetramethylpiperazine As a Ligand

Ligand Design Principles and Synthesis of 2,3,5,6-Tetramethylpiperazine-Based Ligands

The design of ligands is a foundational aspect of coordination chemistry, aiming to create molecules with specific properties to control the geometry, stability, and reactivity of the resulting metal complexes. Key principles include the nature of the donor atoms, the number of binding sites (denticity), the size of the chelate rings formed, and the steric profile of the ligand backbone.

For This compound (B6250904), the primary design consideration would be its significant steric bulk. The four methyl groups would be expected to enforce specific conformations and restrict access to the nitrogen donor atoms. This steric hindrance could be a deliberate design element to achieve low coordination numbers or to create specific pockets around a metal center for catalytic applications.

This compound is known to exist as a mixture of five different stereoisomers, which arises from the relative orientations of the four methyl groups on the puckered piperazine (B1678402) ring. doi.org The synthesis of this compound can be achieved through the chemical reduction of tetramethylpyrazine. doi.org However, a review of current scientific literature reveals a lack of studies focused on the subsequent use of this compound as a building block for more complex, multi-dentate ligands. Research detailing the principles and synthetic routes for designing and creating new ligands based on this specific methylated piperazine core is not presently available.

Chelation Properties and Coordination Modes of this compound Ligands

Chelation is the process where a multi-dentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The manner in which a ligand binds is its coordination mode. Piperazine itself can act as a bidentate bridging ligand, linking two metal centers.

The potential chelation properties of this compound are dictated by its two nitrogen atoms. It could theoretically act as a bidentate chelating ligand to a single metal center, forming a strained four-membered ring, or more commonly, as a bridging ligand between two metal centers, adopting a chair or boat conformation. The stereochemistry of the specific isomer of this compound used would critically influence the geometry of the resulting complex. However, due to the lack of synthesized and structurally characterized metal complexes, its actual chelation properties and preferred coordination modes remain experimentally undetermined.

Spectroscopic and Structural Analysis of Metal–Ligand Interactions (e.g., X-ray crystallographic and NMR studies of complexes)

While NMR studies have been conducted on derivatives such as N-nitrosated 2,3,5,6-tetramethylpiperazines to establish their configurations and conformations, there are no available X-ray crystallographic or NMR spectroscopic studies for any metal-ligand complexes of this compound itself. researchgate.netresearchgate.net The absence of such fundamental structural data in the scientific literature prevents any detailed analysis of its metal-ligand interactions.

Applications in Catalysis Research (e.g., as a component in polymerization catalysts)

Sterically hindered ligands are often employed in catalysis to control the selectivity of a reaction. The bulky nature of a ligand can influence which substrates can approach the metal's active site, thereby directing the reaction to a desired product.

The significant steric hindrance of this compound suggests it could be a candidate for applications in catalysis. For instance, in polymerization, the ligand's structure could influence the tacticity and molecular weight of the resulting polymer. However, a review of the literature, including patent databases, shows no evidence of this compound or its coordination complexes being utilized as components in polymerization catalysts or in other areas of catalysis research. Some literature notes the difficulty in using this compound to prepare certain types of polymers, like polyamides, due to its steric hindrance. dss.go.th

Supramolecular Chemistry and Host Guest Interactions Involving 2,3,5,6 Tetramethylpiperazine

Principles of Supramolecular Assembly and Molecular Recognition

Supramolecular chemistry is a field of chemistry that extends beyond the study of individual molecules to focus on the intricate systems formed by the association of multiple chemical species. These larger, organized entities, known as supramolecular assemblies, are held together by non-covalent interactions, which are weaker and more reversible than the covalent bonds that define the molecules themselves. The primary non-covalent forces at play include hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic interactions.

At the heart of supramolecular chemistry lies the principle of molecular recognition. This refers to the specific and selective binding of two or more molecules, often termed a "host" and a "guest," through these non-covalent forces. The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest molecule. This complementarity is often described by the "lock and key" principle, where the host and guest are pre-organized for optimal binding.

The spontaneous formation of well-defined, ordered structures from individual molecular components is known as self-assembly. This process is driven by the minimization of free energy and is a cornerstone of creating complex supramolecular architectures. Molecular recognition is a prerequisite for self-assembly, as the specific interactions between molecules guide their organization into larger, functional systems. The reversibility of non-covalent bonds imparts dynamic and responsive properties to supramolecular assemblies, allowing them to adapt to their environment.

Design and Synthesis of Host/Guest Systems Incorporating 2,3,5,6-Tetramethylpiperazine (B6250904) or its Derivatives

While the direct incorporation of this compound as a primary building block in the design and synthesis of traditional host-guest systems is not extensively documented in scientific literature, the broader family of piperazine (B1678402) derivatives has been utilized in the construction of various supramolecular architectures. Piperazine's six-membered ring containing two nitrogen atoms provides a rigid and versatile scaffold that can be functionalized to create both host and guest molecules.

The design of host systems incorporating piperazine derivatives often involves the synthesis of macrocycles where the piperazine unit is part of a larger ring structure. These macrocycles can be designed to have a central cavity capable of encapsulating guest molecules. The synthesis of such systems can be achieved through various organic reactions that form the macrocyclic framework.

More commonly, piperazine and its derivatives have been studied as guest molecules that can be encapsulated within the cavities of well-known host macrocycles such as cyclodextrins and cucurbiturils. The inclusion of piperazine derivatives into these hosts is driven by a combination of factors including the size and shape of the guest relative to the host's cavity, as well as favorable non-covalent interactions. For instance, aryl alkanol piperazine derivatives have been shown to form non-covalent complexes with α- and β-cyclodextrins nih.gov. Similarly, N-methyl- and N-phenylpiperazine functionalized styryl dyes have been studied as guests for cucurbit researchgate.neturil and cucurbit nih.govuril hosts nih.gov.

The synthesis of these host-guest systems typically involves mixing the host and guest components in a suitable solvent, allowing for the spontaneous formation of the complex through self-assembly. The stoichiometry of the resulting complex, i.e., the ratio of host to guest molecules, is dependent on the relative binding affinities and concentrations of the components.

While specific examples for this compound remain elusive, its structural features suggest potential for its use in host-guest chemistry. The methyl groups on the piperazine ring could influence its solubility and steric interactions, which are critical factors in the design of supramolecular systems.

Investigation of Non-Covalent Interactions in Host-Guest Complexes (e.g., hydrogen bonding, ionic bonding, van der Waals forces, hydrophobic interactions)

The stability and structure of host-guest complexes involving piperazine derivatives are governed by a variety of non-covalent interactions. The investigation of these forces is crucial for understanding the principles of molecular recognition and for the rational design of new supramolecular systems.

Hydrogen Bonding: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while N-H protons can act as hydrogen bond donors. In protonated piperazinium ions, the N-H groups become strong hydrogen bond donors, readily interacting with anionic or neutral hydrogen bond acceptors on the host molecule. These charge-assisted hydrogen bonds are particularly significant in the formation of stable complexes rsc.org.

Van der Waals Forces: These are weaker, non-specific interactions that arise from temporary fluctuations in electron density. They include London dispersion forces, dipole-dipole interactions, and dipole-induced dipole interactions. While individually weak, the cumulative effect of many van der Waals interactions, especially within a well-fitting host-guest pair, can be substantial.

In the context of piperazine derivatives complexed with cyclodextrins, for example, the hydrophobic parts of the piperazine derivative would likely reside within the nonpolar interior of the cyclodextrin cavity, driven by hydrophobic interactions nih.gov.

The following table summarizes the key non-covalent interactions and their potential role in the formation of host-guest complexes with piperazine derivatives.

| Interaction Type | Description | Potential Role with Piperazine Derivatives |

| Hydrogen Bonding | Directional interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | The N-H groups of piperazine can act as hydrogen bond donors, and the nitrogen atoms can act as acceptors. |

| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | Occurs when piperazine is protonated to a cation and interacts with an anionic host. |

| Van der Waals Forces | Weak, non-directional forces arising from temporary charge fluctuations. | Contribute to the overall stability, especially with good shape complementarity between host and guest. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | Drives the inclusion of nonpolar parts of piperazine derivatives into hydrophobic host cavities. |

Characterization of Supramolecular Assemblies using Spectroscopic and Crystallographic Methods

A variety of analytical techniques are employed to characterize supramolecular assemblies and to elucidate the nature of the host-guest interactions. These methods provide information on the stoichiometry, stability, and structure of the resulting complexes.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for studying host-guest complexation in solution. Upon complex formation, the chemical shifts of the protons on both the host and guest molecules can change significantly. These changes can be used to determine the binding stoichiometry, association constants, and the geometry of the complex.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Changes in the electronic environment of a chromophoric guest upon encapsulation within a host can lead to shifts in its UV-Vis absorption and fluorescence emission spectra. These changes can be monitored to study the binding process and determine binding constants nih.gov.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting non-covalent complexes in the gas phase. It can provide information on the stoichiometry of the host-guest assembly nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe changes in the vibrational frequencies of functional groups involved in hydrogen bonding upon complex formation.

Crystallographic Methods:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a host-guest complex in the solid state. It provides precise information about bond lengths, bond angles, and the nature of intermolecular interactions, offering a detailed picture of how the guest is bound within the host's cavity. The crystal structures of several supramolecular systems containing piperazine derivatives have been determined using this technique rsc.orgrsc.orgresearchgate.netlu.se.

The following table provides an overview of the common characterization techniques and the information they provide.

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Stoichiometry, association constants, geometry of the complex in solution. |

| UV-Vis/Fluorescence Spectroscopy | Binding stoichiometry, association constants. |

| Mass Spectrometry | Stoichiometry of the complex. |

| Infrared Spectroscopy | Evidence of hydrogen bonding. |

| Single-Crystal X-ray Diffraction | Precise 3D structure of the complex in the solid state, details of non-covalent interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.